molecular formula C14H12Cl2N6O B2864407 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide CAS No. 881083-32-5

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

Cat. No.: B2864407
CAS No.: 881083-32-5
M. Wt: 351.19
InChI Key: UJFPSXVKWQELEL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. The 3,4-dichlorophenyl substituent at the 1-position and a propanehydrazide side chain at the 4-position distinguish it structurally.

Properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N6O/c1-2-12(23)20-21-13-9-6-19-22(14(9)18-7-17-13)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3,(H,20,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFPSXVKWQELEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . The process involves multiple steps, including the formation of intermediate compounds such as pyrazolo[3,4-d]pyrimidin-4(3H)one and 5-ethoxymethylene-aminopyrazole-4-carbonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of these enzymes can result in the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications and Substituent Effects

Table 1: Key Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name 1-Position Substituent 4-Position Substituent Molecular Weight (g/mol) Key Functional Properties
Target Compound 3,4-Dichlorophenyl Propanehydrazide ~392.25 (estimated) Enhanced lipophilicity due to Cl atoms; potential kinase inhibition
N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide 3,4-Dimethylphenyl 3,4-Dimethoxybenzohydrazide ~433.46 Electron-donating methyl/methoxy groups; improved solubility
4-Hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl Hydrazine ~242.27 High reactivity for Schiff base formation
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl Benzylidenehydrazinyl ~328.37 Conjugated hydrazone system; UV-active

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrazide vs. Hydrazine : The propanehydrazide chain introduces hydrogen-bonding capacity and conformational flexibility, contrasting with the simpler hydrazine group in or rigid hydrazones in .

Comparison :

  • The target compound likely follows a two-step pathway: (1) hydrazine substitution on a 4-chloro intermediate (similar to ), and (2) acylation with propionic acid derivatives .
  • Hybrid systems (e.g., thieno[3,2-d]pyrimidine in ) require more complex cyclization steps, reducing synthetic efficiency compared to hydrazide derivatives.
Table 3: Comparative Bioactivity and Solubility
Compound Melting Point (°C) Solubility Reported Bioactivity
Target Compound Not reported (estimated >250°C) Low in water (high Cl content) Hypothesized kinase inhibition (structural analogy to )
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 236–238 Soluble in DMSO Anti-inflammatory (IC₅₀ = 12 µM)
N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide Not reported Moderate in ethanol Anticancer (GI₅₀ = 8 µM, MCF-7 cells)

Insights :

  • The 3,4-dichlorophenyl group likely enhances metabolic stability but may reduce aqueous solubility compared to methoxy analogs .

Structure-Activity Relationship (SAR) Considerations

Aromatic Substituents :

  • Dichlorophenyl groups (target compound) may improve target selectivity for chloride-rich binding pockets (e.g., kinases ).
  • Methyl/methoxy groups () enhance π-π stacking with aromatic residues in enzymes.

Biological Activity

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, biological evaluation, and structure-activity relationships.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate pyrazole derivatives with hydrazine and other reagents. For instance, one common synthetic route involves the condensation of 3,4-dichlorophenyl-pyrazolo[3,4-d]pyrimidine with propanehydrazide under acidic conditions. The structure is confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For example:

  • Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). Results indicated that these compounds can inhibit cell proliferation with IC50 values ranging from 0.076 to 0.12 μM for the most potent analogs .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to the action of combretastatin A-4 (CA-4) . This mechanism is crucial as it leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • In Vitro Studies : Compounds have shown promising results against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of pyrazole derivatives:

Substituent Position Effect on Activity
TrimethoxyphenylN-1Increased potency
Hydroxy groupC-5Moderate activity
Alkyl groupsC-3Reduced activity

The introduction of specific substituents at various positions on the pyrazole ring can dramatically influence the biological activity of these compounds. For example, substituents at the N-1 position tend to enhance anticancer potency while bulky groups at C-3 can hinder activity .

Case Study 1: Antiproliferative Effects

A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines. The study found that compounds with a dichlorophenyl group exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts. This suggests that halogenation at specific positions can significantly improve biological activity .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of various pyrazole derivatives. The results indicated that compounds similar to this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on this scaffold .

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